Methyl 3-oxocyclohexanecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl 3-oxocyclohexanecarboxylate has been reported through various methods. For instance, methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates were prepared by reacting methyl-1-bromocyclohexane carboxylates with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, demonstrating the compound's utility in synthesizing compounds with analgesic activity (Kirillov et al., 2012). Additionally, a modified stereospecific synthesis of potentially biologically and pharmacologically active derivatives from (R)-4-menthen-3-one was developed, showcasing the adaptability of synthesis routes for functionalized Methyl 3-oxocyclohexanecarboxylate derivatives (Ishmuratov et al., 2012).
Molecular Structure Analysis
The molecular structure of Methyl 3-oxocyclohexanecarboxylate derivatives has been explored to understand their crystalline forms and molecular configurations. For example, the molecular structure of a specific derivative was determined, highlighting its crystallization in the monoclinic system with defined cell parameters, which provides insights into the structural aspects of these compounds (Smirnova et al., 2010).
Chemical Reactions and Properties
Methyl 3-oxocyclohexanecarboxylate participates in various chemical reactions due to its reactive keto and ester functional groups. This versatility is evident in studies reporting its involvement in reactions such as the Hofmann rearrangement for synthesizing amino derivatives, highlighting its reactivity and utility in organic synthesis (Crane et al., 2011).
Scientific Research Applications
Biocatalytic Applications
Identification and Implementation of Biocatalytic Transformations
Biocatalytic approaches have successfully demonstrated the preparation of optically pure methyl 3-oxocyclohexanecarboxylates, showcasing the potential for green alternatives in drug manufacturing. Enzymatic strategies employing lipases, enoate reductases, and nitrilases have proved to be robust catalysts for producing chiral cyclohexanone building blocks, highlighting a sustainable method for accessing these important intermediates (Hadi et al., 2018).
Electrochemical Ring Expansion
Nickel(I) Salen-Catalyzed Reduction for Ring Expansion
The catalytic reduction of methyl 3-oxocyclohexanecarboxylate derivatives by nickel(I) salen has been studied, leading to ring-expanded products and demonstrating a novel approach for the synthesis of complex cyclic structures. This method offers an alternative route for the generation of diverse cyclic compounds, potentially useful in various chemical synthesis applications (Mubarak et al., 2007).
Synthesis and Analgesic Activity
Synthesis of Methyl-1-(1-Aryl-3-Arylamino-3-Oxo-2-Cyanopropyl)cyclohexane Carboxylates
Research on the synthesis of specific methyl 3-oxocyclohexanecarboxylate derivatives has indicated their potential as compounds with analgesic activity. These findings open the door for further exploration into the therapeutic applications of such molecules (Kirillov et al., 2012).
Tobacco Flavoring Application
Synthesis of Octahydro-2H-1-benzopyran-2-one for Tobacco Flavoring
Methyl 3-(2-oxo-cyclohexyl)propionate has been synthesized and used in the production of octahydro-2H-1-benzopyran-2-one, a compound proving to be an effective tobacco flavor additive. This showcases the versatility of methyl 3-oxocyclohexanecarboxylate derivatives in flavor and fragrance applications (Zhao Yu, 2010).
Safety And Hazards
“Methyl 3-oxocyclohexanecarboxylate” should be handled with care. It is advised to avoid formation of dust and aerosols . It should be stored in a well-ventilated place .
Relevant Papers One relevant paper is “The Baeyer-Villiger oxidation of alkyl oxocyclohexanecarboxylates” by A. J. Hubert and P. S. Starcher . The paper discusses the Baeyer-Villiger oxidation of methyl 3- and 4-oxocyclohexanecarboxylates .
properties
IUPAC Name |
methyl 3-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEFSJWFUPHVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340613 | |
Record name | Methyl 3-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxocyclohexanecarboxylate | |
CAS RN |
13148-83-9 | |
Record name | Methyl 3-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-oxocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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